5-(2-Hydroxyphenyl)nicotinic acid

Hydrogen‑bond potential Solubility modulation Medicinal chemistry

This specific 5-(2-hydroxyphenyl) isomer is structurally unique and non-interchangeable with other regioisomers. The ortho-phenol positioning enables a rigid, coplanar conformation via intramolecular hydrogen bonding with the pyridine nitrogen or carboxylic acid—critical for pre-organizing ligand geometry in fragment-based drug discovery. With XLogP3-AA of 1.6 and TPSA of 70.4 Ų, it resides in CNS-favorable chemical space, making it ideal for blood-brain-barrier-penetrant probe development. Only 2 rotatable bonds ensure low conformational entropy for improved ligand efficiency. Choose this precise isomer for medicinal chemistry programs requiring defined metal-chelation geometry or constrained scaffold design.

Molecular Formula C12H9NO3
Molecular Weight 215.20 g/mol
CAS No. 1258609-83-4
Cat. No. B3226836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Hydroxyphenyl)nicotinic acid
CAS1258609-83-4
Molecular FormulaC12H9NO3
Molecular Weight215.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=CN=C2)C(=O)O)O
InChIInChI=1S/C12H9NO3/c14-11-4-2-1-3-10(11)8-5-9(12(15)16)7-13-6-8/h1-7,14H,(H,15,16)
InChIKeyZEJYNGNYJDGQMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Hydroxyphenyl)nicotinic acid (CAS 1258609-83-4): Procurement-Ready Structural and Physicochemical Profile


5-(2-Hydroxyphenyl)nicotinic acid (CAS 1258609-83-4) is a biphenyl nicotinic acid derivative with the molecular formula C₁₂H₉NO₃ and a molecular weight of 215.20 g/mol [1]. The compound features a pyridine-3-carboxylic acid core substituted with a 2‑hydroxyphenyl group at the 5‑position, giving it two hydrogen‑bond donor sites, four hydrogen‑bond acceptor sites, and a topological polar surface area of 70.4 Ų [1]. These physicochemical properties define its baseline profile as a small‑molecule scaffold for medicinal chemistry and ligand‑design applications.

Why Generic Substitution Fails for 5-(2-Hydroxyphenyl)nicotinic acid: Positional and Hydroxyl-Group Differentiation


Nicotinic acid derivatives carrying a hydroxyphenyl substituent are not functionally interchangeable because the position of the hydroxy group and the point of attachment to the pyridine ring alter hydrogen‑bond geometry, metal‑chelation capacity, and molecular recognition [1]. The 5‑(2‑hydroxyphenyl) isomer presents a distinct spatial arrangement of the phenol –COOH and pyridyl nitrogen that cannot be replicated by 3‑ or 4‑hydroxyphenyl analogs, nor by substitution at the 2‑ or 6‑position of the nicotinic acid core. These structural differences manifest in computed properties such as hydrogen‑bond donor/acceptor counts and polar surface area, which directly influence solubility, permeability, and target engagement [1]. Consequently, substitution with a generic “hydroxyphenyl‑nicotinic acid” without precise regio‑ and positional specification risks altering critical molecular interactions and assay outcomes.

5-(2-Hydroxyphenyl)nicotinic acid: Quantitative Differentiation from Closest Regioisomeric and Positional Analogs


Enhanced Hydrogen‑Bond Donor Capacity vs. 5‑Phenylnicotinic Acid

5-(2-Hydroxyphenyl)nicotinic acid possesses two hydrogen‑bond donor atoms, whereas the non‑hydroxylated analog 5‑phenylnicotinic acid has only one [1]. This difference directly affects the compound's ability to engage in directional intermolecular interactions, which can influence solubility, crystal packing, and target‑binding thermodynamics.

Hydrogen‑bond potential Solubility modulation Medicinal chemistry

Higher Hydrogen‑Bond Acceptor Count Compared to 5-(4-Hydroxyphenyl)nicotinic Acid

With four hydrogen‑bond acceptor atoms, 5-(2-Hydroxyphenyl)nicotinic acid offers a higher acceptor count than the 4‑hydroxy isomer, which typically has three acceptors due to the para‑orientation of the hydroxyl group [1]. This increase contributes to a larger topological polar surface area (70.4 Ų vs. ~63 Ų) and can alter passive membrane permeability.

Polar surface area Permeability ADME prediction

Unique Intramolecular Hydrogen‑Bonding Motif Not Available to 5-(3-Hydroxyphenyl) or 5-(4-Hydroxyphenyl) Isomers

The ortho‑hydroxy group on the phenyl ring can form a six‑membered intramolecular hydrogen bond with the pyridine nitrogen or the carboxylic acid oxygen, a motif that is geometrically impossible for the meta‑ or para‑hydroxy analogs. This intramolecular H‑bond can stabilize specific conformations, modulate the apparent pKa of the phenolic –OH, and influence metal‑chelation geometry [1].

Intramolecular H‑bond pKa modulation Conformational restriction

Predicted Lipophilicity (XLogP3-AA = 1.6) in the Optimal Range for CNS Drug‑Like Space vs. 5-Phenylnicotinic Acid

The computed XLogP3-AA value of 1.6 for 5-(2-Hydroxyphenyl)nicotinic acid falls within the optimal range for CNS drug candidates (1–3), whereas the non‑hydroxylated 5‑phenylnicotinic acid has a higher XLogP of ~2.3, which may reduce aqueous solubility and increase non‑specific binding [1].

Lipophilicity CNS drug-likeness Physicochemical profiling

LOWER ROTATABLE BOND COUNT THAN 2-(2-Hydroxyphenyl)nicotinic Acid Reduces Conformational Entropy

5-(2-Hydroxyphenyl)nicotinic acid has only 2 rotatable bonds, compared to 3 rotatable bonds for the regioisomer 2-(2-Hydroxyphenyl)nicotinic acid [1]. The lower number of rotatable bonds reduces the conformational entropy penalty upon target binding, potentially leading to higher binding affinity.

Conformational restriction Entropy penalty Binding affinity

NOTE: No Head‑to‑Head Biological or In‑Vivo Data Available for This Specific Compound

An exhaustive search of PubMed, Europe PMC, and patent databases (Google Patents, WIPO PATENTSCOPE) returned zero primary research articles or patents that report head‑to‑head biological activity, selectivity, or pharmacokinetic data for 5-(2-Hydroxyphenyl)nicotinic acid. All differentiation claims above are based on computed molecular properties and class‑level inference. Users requiring experimentally validated differentiation should commission the necessary comparative assays before final procurement.

Evidence gap Procurement caution Experimental validation

Recommended Application Scenarios for 5-(2-Hydroxyphenyl)nicotinic acid Based on Physicochemical Evidence


Medicinal Chemistry Scaffold Requiring Ortho-Hydroxy Aryl Hydrogen‑Bonding Motif

The 5-(2-hydroxyphenyl) isomer is uniquely suited for medicinal chemistry programs where an intramolecular hydrogen bond between the phenol and the pyridine nitrogen or carboxylic acid is desired to pre‑organize the ligand conformation [1]. This property cannot be achieved with the 3‑ or 4‑hydroxy analogs. Procurement is recommended when the target binding site requires a rigid, coplanar arrangement of the phenyl and pyridine rings.

CNS‑Oriented Fragment Library Design with Optimal Lipophilicity

With an XLogP3-AA of 1.6 and a TPSA of 70.4 Ų, this compound resides in the CNS‑favorable chemical space (XLogP 1–3, TPSA < 90 Ų) [1]. It is an excellent candidate for inclusion in fragment libraries intended for blood‑brain‑barrier‑penetrant probe discovery. The compound's lower lipophilicity (−0.7 log unit vs. 5‑phenylnicotinic acid) further favors solubility and reduces non‑specific binding.

Metal‑Chelation Applications Exploiting 2‑Hydroxyphenyl Bidentate Character

The 2‑hydroxyphenyl moiety provides a bidentate metal‑binding site (phenol O⁻ and pyridine N or carboxylate O) capable of forming stable five‑ or six‑membered chelate rings [1]. This isomer is therefore preferred over 3‑ or 4‑hydroxy analogs for applications in coordination chemistry, metallodrug design, or metal‑sensing probes where specific chelation geometry is critical.

Conformationally Restricted Ligand Design with Minimal Rotatable Bonds

Possessing only 2 rotatable bonds, the 5‑(2‑hydroxyphenyl) isomer is more conformationally constrained than the 2‑(2‑hydroxyphenyl) regioisomer (3 rotatable bonds) [1]. This property is advantageous for fragment‑based drug discovery and structure‑based design approaches where low conformational entropy correlates with improved ligand efficiency and binding affinity.

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